molecular formula C25H23N3O2 B11131219 4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(3-phenylpropyl)benzamide

4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(3-phenylpropyl)benzamide

Cat. No.: B11131219
M. Wt: 397.5 g/mol
InChI Key: PZHCHMRVAWKEHQ-UHFFFAOYSA-N
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Description

4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(3-phenylpropyl)benzamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(3-phenylpropyl)benzamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under reflux conditions.

    Introduction of the Benzamide Group: The benzamide group is introduced through an amide coupling reaction between the quinazolinone core and 4-aminobenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Phenylpropyl Group: The final step involves the alkylation of the intermediate product with 3-phenylpropyl bromide in the presence of a suitable base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(3-phenylpropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide or quinazolinone moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinazolinone N-oxides.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted benzamide or quinazolinone derivatives.

Mechanism of Action

The mechanism of action of 4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(3-phenylpropyl)benzamide involves its interaction with specific molecular targets:

Properties

Molecular Formula

C25H23N3O2

Molecular Weight

397.5 g/mol

IUPAC Name

4-[(4-oxoquinazolin-3-yl)methyl]-N-(3-phenylpropyl)benzamide

InChI

InChI=1S/C25H23N3O2/c29-24(26-16-6-9-19-7-2-1-3-8-19)21-14-12-20(13-15-21)17-28-18-27-23-11-5-4-10-22(23)25(28)30/h1-5,7-8,10-15,18H,6,9,16-17H2,(H,26,29)

InChI Key

PZHCHMRVAWKEHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=CC=C(C=C2)CN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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